molecular formula C16H12O3 B14124683 4-(4-Methoxy-phenyl)-chromen-2-one

4-(4-Methoxy-phenyl)-chromen-2-one

Cat. No.: B14124683
M. Wt: 252.26 g/mol
InChI Key: IXEBIHVGUDCXHJ-UHFFFAOYSA-N
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Description

This compound is characterized by a chromen-2-one core structure substituted with a 4-methoxyphenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-phenyl)-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is a well-known method for the synthesis of coumarins and involves the condensation of phenols with β-ketoesters in the presence of an acid catalyst. For this compound, the starting materials are 4-methoxyphenol and ethyl acetoacetate. The reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of solid acid catalysts can facilitate the separation and recovery of the catalyst, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-phenyl)-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of substituted coumarins .

Scientific Research Applications

4-(4-Methoxy-phenyl)-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-phenyl)-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anti-inflammatory effects, the compound can modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the chromen-2-one core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

4-(4-methoxyphenyl)chromen-2-one

InChI

InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)14-10-16(17)19-15-5-3-2-4-13(14)15/h2-10H,1H3

InChI Key

IXEBIHVGUDCXHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=CC=CC=C32

Origin of Product

United States

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